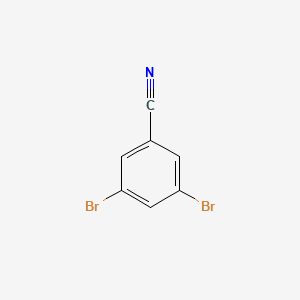

3,5-Dibromobenzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJGDNCWTBTBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383944 | |

| Record name | 3,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97165-77-0 | |

| Record name | 3,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Halogenated Nitriles in Organic Synthesis

Halogenated compounds, organic molecules where one or more hydrogen atoms are replaced by halogens, are invaluable in organic chemistry. scbt.com They serve as crucial intermediates in the synthesis of complex molecules and in the development of new materials. scbt.commyskinrecipes.com The carbon-halogen bond's unique reactivity is central to numerous chemical transformations. scbt.com

Nitriles, characterized by the cyano (-C≡N) functional group, are also highly significant in scientific research due to their distinct chemical properties and reactivity. scbt.com The nitrile group is a key component in a variety of organic reactions and can be transformed into other functional groups like amines, carboxylic acids, and amides. researchgate.netebsco.com This versatility makes nitriles important intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. scbt.comhighfine.com

Halogenated nitriles, which combine the features of both classes, are particularly powerful tools in organic synthesis. The presence of both a halogen and a nitrile group on the same molecule allows for a diverse range of selective reactions. The nitrile group can act as a directing group in C-H bond functionalization reactions, while the halogen atoms provide sites for cross-coupling reactions. researchgate.net

The Strategic Importance of Dibromoaromatic Scaffolds As Synthetic Precursors

Aromatic compounds are fundamental to many areas of chemistry, from synthetic dyes to biologically active molecules and materials science. dokumen.pub Dibromoaromatic compounds, in particular, are highly valuable synthetic precursors. nasa.gov The two bromine atoms serve as versatile handles for sequential and selective functionalization, allowing for the construction of complex, unsymmetrical molecules. acs.org

The bromine atoms on the aromatic ring can be readily transformed through various reactions, including:

Cross-coupling reactions: Such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgambeed.com

Lithium-halogen exchange: This reaction generates aryllithium species, which can then react with a variety of electrophiles to introduce new functional groups. lookchem.com

Formation of arynes: Under certain conditions, dibromoaromatic compounds can eliminate to form highly reactive aryne intermediates. dokumen.pub

This ability to selectively modify the aromatic core makes dibromoaromatic scaffolds essential for creating new materials with tailored electronic and photophysical properties, as well as for synthesizing complex drug candidates. google.compolytechnique.edu

Scope and Research Significance of 3,5 Dibromobenzonitrile in Chemical Science

Traditional and Classical Synthetic Approaches to Substituted Benzonitriles

Historically, the synthesis of aromatic nitriles has been dominated by two primary name reactions: the Sandmeyer and the Rosenmund-von Braun reactions. numberanalytics.comsci-hub.se

The Sandmeyer reaction involves the diazotization of a primary aromatic amine, such as an aniline (B41778) derivative, to form a diazonium salt. numberanalytics.comnumberanalytics.com This intermediate is then treated with a copper(I) cyanide salt to yield the corresponding aromatic nitrile. numberanalytics.comnumberanalytics.com This method has been a cornerstone of nitrile synthesis for many years. nih.gov

The Rosenmund-von Braun reaction provides another classical route, typically involving the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures. sci-hub.senih.gov While effective, this method often requires harsh conditions and can be challenging in terms of product purification. organic-chemistry.org Recent advancements have led to catalytic versions of this reaction, mitigating some of its traditional drawbacks. nih.gov

Advanced Catalyst-Mediated Synthesis of this compound

Modern synthetic chemistry has introduced a variety of catalyst-mediated approaches that offer milder conditions, higher yields, and greater functional group tolerance compared to classical methods. numberanalytics.comnih.gov

Palladium-catalyzed cross-coupling reactions have become one of the most popular and versatile methods for synthesizing benzonitriles from aryl halides and triflates. nih.govorganic-chemistry.orgrsc.org This methodology is known for its mild reaction conditions and broad substrate scope. nih.gov A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst. nih.gov To overcome this, various strategies have been developed, including the use of less soluble or complexed cyanide sources like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govscispace.com

Research has shown that palladacycle precatalysts can be highly effective for these transformations. nih.gov The choice of ligand is also crucial, with bulky phosphine (B1218219) ligands such as dppf and XantPhos often employed to promote efficient catalysis. nih.govorganic-chemistry.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cyanation of Aryl Halides This table is interactive and can be sorted by clicking on the headers.

| Aryl Halide | Catalyst / Precatalyst | Ligand | Cyanide Source | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Aryl Bromide | Pd₂(dba)₃ | dppf | Zn(CN)₂ | Zn, 120 °C | Good to Excellent |

| Aryl Chloride | Pd(OAc)₂ | XPhos-SO₃Na | K₄[Fe(CN)₆] | PEG-400/H₂O, 100-120 °C | Good to Excellent |

| Aryl Bromide | Palladacycle Complex | - | K₄[Fe(CN)₆] | DMF, 130 °C, Microwave | High |

| Aryl Halide | XantPhos-PdCl₂ | XantPhos | KCN | DIPEA, Toluene | Good |

| Aryl Imidazolylsulfonate | Pd Catalyst | - | K₄[Fe(CN)₆] | Mild Conditions | Good |

Data sourced from references organic-chemistry.orgscispace.comresearchgate.net.

Palladium catalysis is also instrumental in C–H halogenation, allowing for the direct introduction of halogen atoms onto an aromatic ring, which can be a key step in synthesizing precursors for compounds like this compound. researchgate.netacs.org

Copper-catalyzed reactions remain a vital tool in aryl halide functionalization. mdpi.com Modern iterations of the Rosenmund-von Braun reaction use catalytic amounts of copper, often with ligands like N,N'-dimethylethylenediamine (DMEDA), which improves solubility and reaction efficiency. numberanalytics.com These updated protocols simplify the purification process and are more accommodating to various functional groups. organic-chemistry.org

Copper catalysts are also employed in a wide range of other transformations, including the synthesis of heterocycles from nitrile precursors and the functionalization of unactivated C-H bonds, often in conjunction with hypervalent iodine reagents. mdpi.comorganic-chemistry.orgresearchgate.net These methods allow for the construction of complex molecular architectures under relatively mild conditions. nih.govbeilstein-journals.org

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for synthesizing substituted aromatics. rsc.org This approach avoids the need for pre-functionalized starting materials by directly converting a C–H bond to a C-X (where X is a halogen) or other functional group. nih.gov

In the context of benzonitriles, the nitrile group itself can act as a directing group, guiding the halogenation to specific positions on the aromatic ring. Palladium catalysts are frequently used for the ortho-selective C–H halogenation of benzyl (B1604629) nitriles and related compounds. researchgate.netacs.org For instance, a combination of Pd(OAc)₂ and a copper co-catalyst can facilitate the iodination, bromination, and chlorination of Weinreb amides, a related functional group, using N-halosuccinimides (NXS) as the halogen source. mdpi.com These strategies offer high regioselectivity, which is crucial for the synthesis of specifically substituted isomers. acs.orgrsc.org

Electrophilic Aromatic Substitution: The direct bromination of benzonitrile (B105546) is a classical example of electrophilic aromatic substitution. The nitrile group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-position. total-synthesis.com Therefore, the synthesis of this compound can be achieved through the direct bromination of benzonitrile under appropriate conditions, typically using bromine (Br₂) and a Lewis acid catalyst.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) offers an alternative pathway. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org For the synthesis of this compound, a potential route involves starting with a substrate like 1,3,5-tribromobenzene. chemicalbook.com In this scenario, one of the bromine atoms is replaced by a cyanide group through a nucleophilic attack, a reaction that can be mediated by a metal catalyst or proceed via an intermediate like a Grignard reagent. alfa-chemical.comgatech.edu Another documented synthesis involves the dehydration of 3,5-dibromobenzamide (B63241) using reagents like phosphorus oxychloride (POCl₃) in the presence of triethylamine. iucr.org

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. acs.org

Key green strategies in the synthesis of benzonitriles include:

Use of Non-Toxic Cyanide Sources: To circumvent the high toxicity of reagents like KCN or NaCN, researchers have successfully employed potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a much safer, non-toxic source of cyanide for palladium-catalyzed cyanation reactions. sci-hub.sescispace.com

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically accelerate reaction times, often reducing them from hours to minutes, while improving yields. scispace.comresearchgate.net Electrochemical methods also present a green alternative, enabling nitrile synthesis under mild, transition-metal-free conditions. researchgate.netbohrium.com

Greener Solvents and Catalysts: The development of reactions that can be performed in water or polyethylene (B3416737) glycol (PEG) instead of volatile organic solvents is a significant step forward. researchgate.net Furthermore, biocatalysis, using enzymes like aldoxime dehydratases, offers a highly selective and sustainable route to aromatic nitriles from aldoximes. researchgate.net

Solvent-Free Reactions: Some protocols, such as the PTSA-catalyzed synthesis of 1,3,5-triarylbenzenes, can be performed under solvent-free conditions, completely eliminating solvent waste. rsc.org

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to safer and more efficient processes. numberanalytics.comorganic-chemistry.org

Flow Chemistry and Continuous Process Development for this compound Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals and pharmaceutical intermediates. Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a tank, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly for hazardous reactions. pharmablock.com The synthesis of this compound, a valuable building block in organic synthesis, can be effectively and safely achieved by adapting classical synthetic routes, such as the Sandmeyer reaction, to a continuous flow process.

The Sandmeyer reaction provides a reliable method for converting aromatic amines into aryl nitriles via the formation of an aryl diazonium salt intermediate. organic-chemistry.orglibretexts.org However, aryl diazonium salts are notoriously unstable and potentially explosive, making their accumulation in batch reactors a significant safety risk. pharmablock.comrsc.org Continuous flow technology mitigates this hazard by generating and consuming the unstable diazonium intermediate in situ and in small volumes at any given time, thus preventing its accumulation. rsc.org

A proposed continuous flow synthesis of this compound involves a two-stage process starting from 3,5-dibromoaniline (B181674).

Stage 1: Continuous Diazotization of 3,5-Dibromoaniline

In the first stage, a solution of 3,5-dibromoaniline in an appropriate acidic medium (e.g., aqueous hydrochloric acid) is continuously fed into a T-mixer, where it is combined with a stream of a diazotizing agent, typically an aqueous solution of sodium nitrite (B80452) (NaNO₂). mdpi.com The mixture then flows through a temperature-controlled reactor coil. The precise temperature control afforded by flow reactors is critical for this step, as diazonium salt formation is exothermic and the product is thermally sensitive. pharmablock.com Maintaining a low temperature (typically ≤10 °C) is essential to ensure the stability of the diazonium salt and prevent decomposition. mdpi.com For weakly basic amines like 3,5-dibromoaniline, challenges such as poor solubility in the aqueous acidic phase can arise. acs.orgacs.org Flow systems can handle slurries or employ alternative non-aqueous conditions (e.g., using an organic nitrite like isobutyl nitrite in an organic solvent) to overcome these issues. mdpi.com The residence time in the first reactor is optimized to be just long enough for complete conversion of the aniline to the diazonium salt, typically under a few minutes. mdpi.com

Stage 2: In-Situ Sandmeyer Cyanation

The output stream from the first reactor, containing the freshly generated 3,5-dibromobenzenediazonium salt, is immediately directed into a second T-mixer. Here, it is combined with a solution of a cyanide source, such as copper(I) cyanide (CuCN) with potassium cyanide (KCN). sci-hub.se This mixture enters a second reactor coil, where the Sandmeyer cyanation takes place. The aryl radical is formed with the loss of nitrogen gas, and subsequently reacts to form the stable this compound product. libretexts.org This seamless integration of the two steps ensures that the hazardous diazonium intermediate is consumed as soon as it is formed.

Research Findings

The development of a continuous flow process for the synthesis of this compound would focus on optimizing key reaction parameters to maximize yield and throughput while ensuring process stability. The following interactive table presents hypothetical but representative data for the optimization of the Sandmeyer cyanation step.

| Entry | Starting Material | Reagents | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3,5-Dibromoaniline | 1. NaNO₂/HCl 2. CuCN/KCN | 50 | 10 | 65 |

| 2 | 3,5-Dibromoaniline | 1. NaNO₂/HCl 2. CuCN/KCN | 60 | 10 | 78 |

| 3 | 3,5-Dibromoaniline | 1. NaNO₂/HCl 2. CuCN/KCN | 70 | 10 | 85 |

| 4 | 3,5-Dibromoaniline | 1. NaNO₂/HCl 2. CuCN/KCN | 70 | 5 | 82 |

| 5 | 3,5-Dibromoaniline | 1. NaNO₂/HCl 2. CuCN/KCN | 70 | 15 | 84 |

Cross-Coupling Chemistry with this compound as a Substrate

The bromine atoms on the aromatic ring of this compound render it an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboronic acids and organic halides. libretexts.org With this compound, the two bromine atoms can be selectively or sequentially replaced. By carefully controlling the reaction conditions, such as the catalyst, ligands, base, and temperature, it is possible to achieve mono- or diarylation. nih.govresearchgate.net For instance, using a limited amount of boronic acid can favor the substitution of a single bromine atom. incatt.nl Subsequent reaction with a different boronic acid can then lead to the synthesis of unsymmetrically substituted benzonitrile derivatives. researchgate.net This stepwise approach provides a strategic advantage in the synthesis of complex, multi-substituted aromatic compounds. incatt.nl

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reactivity difference between the two bromine atoms in this compound is generally minimal, but subtle electronic or steric effects introduced by the first coupling can influence the second.

Table 1: Examples of Suzuki-Miyaura Coupling with Dihaloarenes This table is for illustrative purposes and may not directly involve this compound, but demonstrates the principles of selective and sequential coupling.

| Dihaloarene Substrate | Boronic Acid | Catalyst System | Product(s) | Key Observation |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid (1.1 equiv) | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-3-chloro-1,2,4-thiadiazole | Monosubstitution at room temperature. nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid (2.2 equiv) | Pd(PPh₃)₄, K₂CO₃ | 3,5-Diaryl-1,2,4-thiadiazole | Disubstitution at reflux temperature. nih.gov |

| 2,3,4,5-Tetrabromofuran | Arylboronic acid | Pd catalyst | Mono-, di-, and tetraarylfurans | Site-selective synthesis is achievable. nih.gov |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically catalyzed by a combination of palladium and copper complexes. psu.edu this compound can undergo mono- or di-alkynylation, providing access to a range of alkynyl-substituted benzonitriles. nih.gov These products are valuable intermediates, as the alkyne functionality can be further transformed. chemrxiv.org

Similar to the Suzuki coupling, sequential Sonogashira reactions with different terminal alkynes are possible, allowing for the synthesis of unsymmetrical di-alkynylated products. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for controlling the selectivity and yield of the desired products. nih.gov Nickel-based catalysts have also been developed for Sonogashira-type couplings, offering an alternative to palladium. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org this compound can be subjected to Heck coupling to introduce one or two vinyl groups onto the aromatic ring. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org The choice of catalyst, base, and reaction conditions can influence the efficiency and outcome of the reaction. beilstein-journals.org

The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin reagent. libretexts.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org this compound can be coupled with various organostannanes to achieve arylation, vinylation, or alkylation. The reactivity of the organotin reagent and the nature of the halide on the substrate can affect the reaction's efficiency. researchgate.net While versatile, the toxicity of organotin compounds is a significant drawback of this method. libretexts.org

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. nih.govnumberanalytics.com this compound can be effectively coupled with various organozinc reagents, including alkyl, aryl, and vinyl zinc species, to form C-C bonds. wikipedia.orgorganic-chemistry.org The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org One-pot procedures where the organozinc reagent is generated in situ have been developed, simplifying the experimental setup. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions with Aryl Halides This table provides a general overview of the coupling partners for different reactions.

| Coupling Reaction | Organometallic Reagent | Organic Halide (or equivalent) | Bond Formed |

| Suzuki-Miyaura | Organoboronic acid/ester | Aryl/vinyl halide, triflate | C-C |

| Sonogashira | Terminal alkyne | Aryl/vinyl halide, triflate | C(sp²)-C(sp) |

| Heck | Alkene | Aryl/vinyl halide, triflate | C-C |

| Stille | Organostannane | Aryl/vinyl/acyl halide | C-C |

| Negishi | Organozinc | Aryl/vinyl/alkyl halide, triflate | C-C |

| Buchwald-Hartwig | Amine | Aryl halide, pseudohalide | C-N |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of aryl amines. wikipedia.org this compound can be reacted with primary or secondary amines under Buchwald-Hartwig conditions to produce mono- or di-aminated products. The choice of ligand for the palladium catalyst is critical for the success and scope of the reaction. wikipedia.orglibretexts.org Different generations of catalyst systems have been developed to accommodate a wide range of amine and aryl halide coupling partners. wikipedia.org Copper-catalyzed C-N coupling reactions, such as the Ullmann-Goldberg and Chan-Lam aminations, also provide routes to aryl amines and can be alternatives to the Buchwald-Hartwig reaction. nih.gov

Transformations of the Nitrile Functional Group in this compound

The nitrile group (-C≡N) in this compound is a versatile functional group that can be converted into several other important functionalities, including amines, amides, and carboxylic acids. chemistrysteps.comecust.edu.cn

The hydrolysis of nitriles can lead to either amides or carboxylic acids depending on the reaction conditions. chemistrysteps.comlibretexts.org Under acidic or basic conditions with heating, the nitrile group is typically fully hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.com This process proceeds through an amide intermediate, which is usually not isolated under these harsh conditions. libretexts.orgchemistrysteps.com However, controlled hydrolysis, for example, using milder conditions, can allow for the isolation of the corresponding amide. chemistrysteps.comstackexchange.com

Reduction of the nitrile group provides a route to primary amines. chemistrysteps.comstudymind.co.uk A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used to reduce nitriles to primary amines. libretexts.orgevitachem.comchemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., nickel, platinum, palladium) is another effective method for this transformation. studymind.co.ukchemguide.co.uk

Table 3: Common Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group | General Reaction Type |

| H₃O⁺, heat or OH⁻, H₂O, heat | Carboxylic acid | Hydrolysis libretexts.orgchemistrysteps.com |

| Controlled hydrolysis (e.g., milder acid/base) | Amide | Partial Hydrolysis chemistrysteps.comstackexchange.com |

| 1. LiAlH₄, 2. H₂O | Primary amine | Reduction libretexts.orgevitachem.comchemguide.co.uk |

| H₂, metal catalyst (Ni, Pt, Pd) | Primary amine | Catalytic Hydrogenation studymind.co.ukchemguide.co.uk |

| 1. DIBAL-H, 2. H₃O⁺ | Aldehyde | Partial Reduction libretexts.org |

| Grignard reagent (R-MgX), then H₃O⁺ | Ketone | Nucleophilic Addition/Hydrolysis libretexts.org |

Hydrolysis and Amidation Reactions for Carboxylic Acid and Amide Derivatives

The nitrile functional group of this compound can be readily converted into its corresponding carboxylic acid and amide derivatives through hydrolysis and amidation reactions, respectively.

Hydrolysis to 3,5-Dibromobenzoic Acid: The complete hydrolysis of the nitrile group in this compound yields 3,5-dibromobenzoic acid. This transformation can be achieved under either acidic or basic conditions. numberanalytics.com Base-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid. numberanalytics.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, forming an intermediate that, after proton exchange, yields an amide. Under the reaction conditions, this amide is further hydrolyzed to the carboxylate salt, which upon acidification gives the final carboxylic acid product. numberanalytics.com

Amidation to 3,5-Dibromobenzamide: The partial hydrolysis of nitriles to amides is a synthetically useful transformation. This can be challenging as the reaction can easily proceed to the full hydrolysis product, the carboxylic acid. commonorganicchemistry.com However, controlled conditions can favor the formation of the amide. Methods employing alkaline hydrogen peroxide are known to be effective for the mild conversion of nitriles to amides. commonorganicchemistry.com Another approach involves the use of base-catalyzed hydration with reagents like sodium hydroxide in an alcohol-water mixture, where careful control of reaction parameters can selectively yield the amide. st-andrews.ac.uk For aromatic nitriles, this base-catalyzed hydration can be quite selective, minimizing the formation of the undesirable carboxylic acid. st-andrews.ac.uk The synthesis of this compound itself is often achieved through the dehydration of 3,5-dibromobenzamide, illustrating the reversible nature of this transformation under different conditions. tandfonline.com

Table 1: Hydrolysis and Amidation of this compound

| Transformation | Product | Typical Reagents | Reference |

|---|---|---|---|

| Full Hydrolysis | 3,5-Dibromobenzoic acid | NaOH (aq), then H₃O⁺ | numberanalytics.com |

| Partial Hydrolysis (Amidation) | 3,5-Dibromobenzamide | Alkaline H₂O₂, or NaOH/EtOH/H₂O | commonorganicchemistry.comst-andrews.ac.uk |

Reduction Chemistry to Amines, Aldehydes, and Imines

The nitrile group is susceptible to reduction by various reagents, leading to the formation of primary amines, aldehydes, or imine intermediates.

Reduction to 3,5-Dibromobenzylamine: The comprehensive reduction of the nitrile group in this compound to a primary amine, 3,5-dibromobenzylamine, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. commonorganicchemistry.com Catalytic hydrogenation is a widely used industrial method, employing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere. commonorganicchemistry.com This process involves the sequential addition of hydrogen across the carbon-nitrogen triple bond.

Reduction to 3,5-Dibromobenzaldehyde: A particularly useful transformation is the partial reduction of the nitrile to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a highly effective reagent for this purpose. numberanalytics.comorganicreactions.org The reaction is typically performed at low temperatures to prevent over-reduction to the amine. The mechanism involves the coordination of the Lewis acidic DIBAL-H to the nitrogen of the nitrile, followed by the transfer of a hydride to the carbon. tandfonline.com The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed during aqueous workup to furnish the desired aldehyde, 3,5-dibromobenzaldehyde. numberanalytics.comtandfonline.com

Formation of Imines: Imines are key intermediates in the reduction of nitriles. As mentioned, the DIBAL-H reduction proceeds via an imine intermediate that is typically hydrolyzed in situ to the aldehyde. numberanalytics.comtandfonline.com While generally not isolated, the formation of this imine is a critical step in the reaction pathway.

Table 2: Reduction Products of this compound

| Product | Reagent | Key Feature | Reference |

|---|---|---|---|

| 3,5-Dibromobenzylamine | LiAlH₄ or H₂/Catalyst | Complete reduction of the nitrile group. | commonorganicchemistry.com |

| 3,5-Dibromobenzaldehyde | DIBAL-H | Partial reduction, stops at the aldehyde stage after hydrolysis. | numberanalytics.comorganicreactions.org |

| Imine intermediate | DIBAL-H | Formed prior to hydrolysis to the aldehyde. | tandfonline.com |

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions for Heterocycle Formation)

The carbon-nitrogen triple bond of this compound can participate in cycloaddition reactions, providing a powerful route for the synthesis of nitrogen-containing heterocycles. A prominent example is the [2+3] dipolar cycloaddition with azides to form tetrazoles.

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), leads to the formation of 5-(3,5-dibromophenyl)-1H-tetrazole. chemicalbook.comcas.cn This transformation is a highly efficient and widely used method for synthesizing 5-substituted tetrazoles. mdpi.com The reaction is often catalyzed by various agents, including zinc salts or copper salts, and can be performed in solvents like DMF. chemicalbook.comcas.cn The mechanism is considered a concerted [3+2] cycloaddition, although stepwise pathways can also operate, particularly with metal catalysis where the metal ion can activate either the nitrile or the azide. organic-chemistry.org The resulting tetrazole ring is a well-known bioisostere for carboxylic acids in medicinal chemistry. mdpi.com

Table 3: Cycloaddition Reaction of this compound

| Reactant | Product | Reaction Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | 5-(3,5-Dibromophenyl)-1H-tetrazole | [2+3] Dipolar Cycloaddition | Zn or Cu salts / DMF, heat | chemicalbook.comcas.cnmdpi.com |

Nucleophilic Aromatic Substitution Reactions on this compound

The benzene ring of this compound is rendered electron-deficient by the strong electron-withdrawing effect of the nitrile group. This electronic feature, combined with the presence of two good leaving groups (bromine atoms), makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophiles such as amines, alkoxides, and thiolates can displace one or both of the bromine atoms. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 3-bromo-5-methoxybenzonitrile (B1292834) or 3,5-dimethoxybenzonitrile, depending on the stoichiometry and reaction conditions. Similarly, reactions with amines can lead to the corresponding amino-substituted benzonitriles. The SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the bromide ion to restore aromaticity. The substitution typically occurs at the positions activated by the electron-withdrawing group.

Radical Reactions and Single-Electron Transfer Processes Involving this compound

The carbon-bromine bonds in this compound can be cleaved under radical conditions or via single-electron transfer (SET) processes to generate aryl radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions.

Photochemical reactions can initiate these processes. For example, photo-induced electron transfer has been utilized in reactions involving this compound. tandfonline.comopenochem.org In such processes, a photosensitizer absorbs light and transfers energy or an electron to the dibromobenzonitrile molecule, leading to the formation of a radical anion. This radical anion can then lose a bromide ion to form a 3-bromo-5-cyanophenyl radical. This radical can be trapped by other reagents or participate in cross-coupling reactions.

SET mechanisms are also implicated in certain metal-catalyzed and electrochemical cross-coupling reactions of aryl halides. organic-chemistry.orgthieme-connect.de An electron can be transferred from a reductant (like a cathode or a low-valent metal complex) to the aryl halide, initiating a radical chain reaction. organic-chemistry.org These pathways offer alternatives to traditional two-electron cross-coupling cycles.

Applications of 3,5 Dibromobenzonitrile As a Key Building Block in Organic Synthesis

Precursor in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the structure of 3,5-Dibromobenzonitrile offers an ideal scaffold for creating novel therapeutic agents. Its reactive sites are leveraged to build libraries of compounds for screening and to synthesize the core structures of bioactive molecules.

Heterocyclic compounds are foundational to modern drug discovery, with a vast majority of new drugs containing these ring systems. mdpi.com The nitrile functionality of this compound is a direct precursor to one such important heterocycle: the tetrazole ring.

The tetrazole group is recognized as a stable bioisostere for the carboxylic acid group, a common moiety in many biologically active molecules. chalcogen.ro The synthesis of 5-substituted-1H-tetrazoles can be achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide. scielo.brcore.ac.uk Applying this reaction to this compound yields 5-(3,5-dibromophenyl)-1H-tetrazole. This transformation converts the nitrile into a metabolically stable acidic group while retaining the two bromine atoms for further functionalization, making it a valuable scaffold for building more complex drug candidates. chalcogen.ronih.gov

Table 1: Synthesis of a Bioactive Heterocycle from this compound

| Reactant | Reagent | Product | Heterocycle Class | Potential Application |

|---|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | 5-(3,5-dibromophenyl)-1H-tetrazole | Tetrazole | Bioisostere for carboxylic acids in drug design |

Structure-Activity Relationship (SAR) is a cornerstone of drug development, where systematic modifications to a lead compound are made to enhance potency, selectivity, and pharmacokinetic properties. rsc.org The 1,3,5-substitution pattern of molecules derived from this compound is particularly amenable to SAR studies. nih.gov

The two bromine atoms on the this compound scaffold are ideal handles for diversification. Using modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, medicinal chemists can systematically replace one or both bromine atoms with a wide variety of chemical groups. This allows for the creation of a library of analogs where the steric and electronic properties at the 3- and 5-positions are varied. By testing these analogs in biological assays, researchers can determine which substitutions lead to improved activity. For instance, in the development of kinase inhibitors, which are a major class of anticancer drugs, precise modifications to the inhibitor's structure are required to achieve potent and selective binding to the target enzyme. nih.goved.ac.uk The 3,5-disubstituted pattern allows for a methodical exploration of the chemical space around a core scaffold to optimize these interactions.

Table 2: Illustrative SAR Strategy Using a this compound-Derived Scaffold

| Scaffold Position | Modification Reaction | Example R-Group | Purpose of Modification |

|---|---|---|---|

| 3-position (Br) | Suzuki Coupling | Phenyl, Pyridyl | Explore impact of aromatic substituents on target binding |

| 5-position (Br) | Suzuki Coupling | Methyl, Cyclopropyl | Investigate effect of alkyl groups on potency/solubility |

| 3-position (Br) | Buchwald-Hartwig Amination | Morpholine, Piperazine | Introduce hydrogen bond acceptors/donors |

| 5-position (Br) | Sonogashira Coupling | Ethynyl-trimethylsilane | Add rigid, linear linkers to probe binding pocket depth |

Pharmaceutical intermediates are the chemical building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs). researchgate.netresearchgate.net this compound and its derivatives serve as crucial intermediates for complex APIs. For example, the synthesis of angiotensin II receptor blockers (ARBs), commonly known as 'sartans', often involves a biphenyl-tetrazole core structure. scispace.comeuropa.eu

The synthesis of such a structure could utilize a derivative of this compound. The process would involve first converting the nitrile to a tetrazole ring, as described previously. The resulting 5-(3,5-dibromophenyl)-1H-tetrazole can then undergo a selective Suzuki coupling at one of the bromine positions with a suitable boronic acid partner to construct the key biphenyl (B1667301) linkage. The remaining bromine atom can be retained or further modified, making this a convergent and flexible route to complex API scaffolds.

Role in Advanced Materials Science and Functional Materials Development

The same reactivity that makes this compound valuable in medicine also allows it to be a key component in the synthesis of high-performance organic materials used in electronics and polymer science.

Conjugated polymers are a class of materials with unique electronic and optical properties. One of the most powerful methods for their synthesis is the Suzuki-Miyaura cross-coupling polycondensation, which joins dibromo-monomers with diboronic acid monomers. nih.govmdpi.comrsc.org

As a dibromoaromatic compound, this compound can serve as a monomer in such polymerizations. When reacted with a phenylene-diboronic acid derivative, it would produce a poly(m-phenylene) backbone decorated with nitrile groups. The meta-linkage would disrupt full conjugation along the polymer chain compared to a para-linked polymer, but it would impart specific conformational and electronic properties. The pendant nitrile groups can be used to tune the polymer's solubility and electronic characteristics or serve as sites for post-polymerization modification, allowing for the creation of a wide range of functional polymeric materials. dntb.gov.ua

In the field of organic electronics, materials with tailored electronic properties are essential for devices like OLEDs. youtube.com A key class of high-performance OLED emitters are those capable of Thermally Activated Delayed Fluorescence (TADF). mdpi.comrsc.org Many advanced TADF molecules are built on a donor-acceptor (D-A) architecture, where an electron-donating unit is linked to an electron-accepting unit.

Carbazole-benzonitrile derivatives have emerged as highly promising materials for blue TADF OLEDs, where carbazole (B46965) acts as the donor and the electron-deficient benzonitrile (B105546) serves as the acceptor. researchgate.netrsc.orgbohrium.com this compound is an excellent precursor for these materials. The bromine atoms can be substituted with electron-donating carbazole units via a Buchwald-Hartwig amination reaction. This synthetic strategy allows for the precise placement of donor groups on the benzonitrile acceptor core, creating molecules with the specific electronic structure needed for efficient TADF. These resulting carbazole-benzonitrile derivatives can be used as emitters or as host materials in the emissive layer of OLEDs, contributing to devices with high quantum efficiency. rsc.orgmdpi.com

Table 3: Application of this compound in OLED Material Synthesis

| Precursor | Reaction Type | Reactant | Product Class | Application |

|---|---|---|---|---|

| This compound | Buchwald-Hartwig Amination | Carbazole | Carbazole-Benzonitrile Derivatives | Thermally Activated Delayed Fluorescence (TADF) Emitters/Hosts in OLEDs |

Coordination Polymers and Metal-Organic Frameworks (MOFs) Ligand Components

The rigid and geometrically well-defined structure of this compound makes its derivatives attractive candidates for use as organic linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). While direct use of this compound as a primary ligand is not extensively documented, its chemical functionalities allow for its conversion into multitopic ligands that can coordinate with metal ions to form extended one-, two-, or three-dimensional networks.

The nitrile group can be hydrolyzed to a carboxylic acid, and the bromine atoms can be replaced with other coordinating groups through various organic reactions. For instance, the conversion of the nitrile to a carboxylate and the substitution of the bromo groups with other linkers can yield a tritopic ligand. The resulting ligands can then be reacted with metal ions or metal clusters to self-assemble into MOFs with specific topologies and pore structures. The inherent properties of the dibrominated aromatic core, such as its thermal stability and potential for π-π stacking interactions, can be imparted to the resulting framework.

The potential of using functionalized benzonitrile derivatives in MOF synthesis has been demonstrated. For example, the use of ligands containing nitrile groups can lead to MOFs with interesting properties, including applications in gas storage and separation. The bromine atoms on the this compound backbone offer further opportunities for post-synthetic modification of the resulting MOFs, where the bromo groups can be functionalized after the framework has been assembled.

Table 1: Potential Ligand Derivatives of this compound for MOF Synthesis

| Ligand Precursor | Potential Ligand Structure | Potential MOF Application |

| This compound | 3,5-Dicarboxybenzonitrile | Gas adsorption, catalysis |

| This compound | 3,5-Bis(4-pyridyl)benzonitrile | Luminescence, sensing |

| This compound | 3,5-Di(1H-tetrazol-5-yl)benzonitrile | Proton conductivity, ion exchange |

Liquid Crystal Materials and Optoelectronic Device Applications

The structural characteristics of this compound, particularly its rigid aromatic core and the presence of polarizable bromine atoms and a polar nitrile group, suggest its potential as a precursor for the synthesis of liquid crystal materials. Liquid crystals are composed of molecules that exhibit a degree of orientational order, and their properties are highly dependent on molecular shape and polarity.

Furthermore, the incorporation of the this compound moiety into larger conjugated systems could lead to materials with interesting optoelectronic properties. The electron-withdrawing nature of the nitrile group and the heavy-atom effect of the bromine atoms can influence the electronic and photophysical properties of such molecules. These properties are crucial for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. While direct applications of this compound in commercial devices are not widely reported, its role as a versatile building block for the synthesis of more complex functional molecules is of significant interest to materials scientists.

Contributions to Agrochemical Research and Development

One of the most significant applications of a derivative of this compound is in the field of agrochemicals. The compound 3,5-dibromo-4-hydroxybenzonitrile, commonly known as Bromoxynil, is a widely used selective herbicide. nih.gov this compound can be considered a key intermediate or precursor in the synthesis of Bromoxynil and other structurally related agrochemicals.

The synthesis of Bromoxynil typically involves the bromination of 4-hydroxybenzonitrile. However, synthetic routes starting from this compound could also be envisaged, for instance, through a nucleophilic substitution of a suitable leaving group at the 4-position.

The herbicidal activity of Bromoxynil is attributed to its ability to inhibit photosynthesis in susceptible plant species. The presence of the two bromine atoms and the nitrile group is crucial for its biological activity. This has spurred research into the synthesis of other analogs and derivatives of this compound to explore new herbicidal, fungicidal, or insecticidal activities. The 3,5-dibromophenyl moiety serves as a key toxophore in this class of compounds.

Table 2: Agrochemicals Structurally Related to this compound

| Compound Name | Structure | Agrochemical Class |

| Bromoxynil | 3,5-dibromo-4-hydroxybenzonitrile | Herbicide |

| Ioxynil | 3,5-diiodo-4-hydroxybenzonitrile | Herbicide |

Integration into Natural Product Synthesis Strategies

The presence of two reactive bromine atoms makes this compound a valuable starting material for the construction of complex molecular architectures found in natural products. The bromine atoms can readily participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Stille, Heck, Sonogashira, and Ullmann couplings. researchgate.netuni-mainz.de These reactions are fundamental tools in modern organic synthesis for the assembly of complex biaryl and acetylenic linkages, which are common motifs in many natural products.

While specific total syntheses of natural products that explicitly start from this compound are not extensively documented in readily available literature, its potential as a versatile building block is clear from the vast number of synthetic methodologies that rely on dihalogenated aromatic compounds. The strategic placement of the bromine atoms and the nitrile group provides a powerful platform for the efficient and flexible synthesis of a wide range of complex and biologically active natural products. nih.gov

Table 3: Key Cross-Coupling Reactions Applicable to this compound in Synthesis

| Reaction Name | Reactants | Product Type |

| Suzuki Coupling | Organoboron Reagent | Biaryl |

| Stille Coupling | Organotin Reagent | Biaryl |

| Heck Coupling | Alkene | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne |

| Ullmann Coupling | Alcohol, Amine, Thiol | Diaryl Ether, Diaryl Amine, Diaryl Thioether |

Computational and Theoretical Chemistry Studies of 3,5 Dibromobenzonitrile

Quantum Chemical Calculations on Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic architecture of 3,5-dibromobenzonitrile. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's ground-state geometry, bond lengths, and bond angles. For instance, calculations on related brominated aromatic compounds have been performed using DFT with the B3LYP hybrid functional and basis sets like 6-311++G(d,p) to achieve a comprehensive understanding of their molecular structure. mdpi.com

These calculations reveal the distribution of electron density, highlighting the influence of the electronegative bromine atoms and the nitrile group on the benzene (B151609) ring. The C-Br bonds are polarized, creating regions of positive electrostatic potential on the bromine atoms, while the nitrile group acts as a significant electron-withdrawing entity. This electronic configuration is crucial in determining the molecule's reactivity, particularly its susceptibility to nucleophilic and electrophilic attack. Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, can further quantify charge delocalization and hyperconjugative interactions within the molecule, explaining its stability and reactivity patterns. nih.govresearchgate.net

The table below summarizes typical parameters obtained from quantum chemical calculations for substituted benzonitriles.

| Parameter | Typical Calculated Value Range | Significance |

| C-Br Bond Length | 1.88 - 1.91 Å | Indicates the strength and nature of the carbon-bromine bond. |

| C≡N Bond Length | 1.15 - 1.16 Å | Reflects the triple bond character of the nitrile group. |

| C-C-C Bond Angle | 119° - 121° | Shows the slight distortion of the benzene ring from a perfect hexagon. |

| Dipole Moment | 2.5 - 3.5 Debye | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |

Note: These values are representative and can vary based on the specific computational method and basis set used.

Density Functional Theory (DFT) Applications for Reaction Pathway Analysis and Transition State Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. For this compound, DFT is applied to map out the potential energy surfaces of its reactions, such as nucleophilic aromatic substitution or cycloadditions involving the nitrile group. These calculations help identify the most favorable reaction pathways by computing the energies of reactants, products, intermediates, and, crucially, transition states. nih.govpku.edu.cnmdpi.com

For example, in studying the substitution of a bromine atom, DFT can be used to model the approach of a nucleophile, the formation of a Meisenheimer complex (a reaction intermediate), and the subsequent departure of the bromide ion. By calculating the activation energies associated with different paths, researchers can predict reaction rates and regioselectivity. pku.edu.cn Quantum chemical calculations have been utilized to investigate concerted versus stepwise mechanisms in cycloaddition reactions, providing clarity on the molecular processes involved. nih.gov These theoretical studies are invaluable for optimizing reaction conditions and designing new synthetic routes for derivatives of this compound.

Molecular Modeling and Conformational Analysis of this compound and its Derivatives

Molecular modeling encompasses a range of computational techniques used to predict and visualize the three-dimensional structures of molecules. For this compound, which is a relatively rigid molecule, conformational analysis is more pertinent to its larger, more flexible derivatives. nih.gov

When this compound is incorporated into larger molecular scaffolds, such as in the synthesis of pharmaceuticals or materials, understanding the preferred conformations is key to predicting biological activity or material properties. nih.gov Molecular mechanics force fields and quantum chemical methods are used to rotate flexible bonds and calculate the energy of each resulting conformation. This process identifies low-energy conformers that are most likely to exist at a given temperature. Such analyses are critical in drug design, for instance, to determine how a derivative might fit into the active site of a protein.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are extensively used to predict and interpret various types of spectra, providing a powerful link between theoretical models and experimental data.

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as C-H stretching, C-Br stretching, or ring deformation modes. Comparing the computed spectra with experimental data helps to confirm the molecular structure. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.com These calculations provide information about the energies of electronic transitions, primarily the π → π* transitions within the aromatic system. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical calculations are invaluable for assigning peaks in experimental NMR spectra and can help in the structural elucidation of newly synthesized derivatives of this compound.

The table below shows a representative comparison of experimental versus calculated spectroscopic data for a related molecule, highlighting the accuracy of modern computational methods.

| Spectroscopic Data | Experimental Value | Calculated Value (Method) |

| Major IR Peak (C≡N stretch) | ~2230 cm⁻¹ | ~2235 cm⁻¹ (B3LYP/6-311G) |

| UV-Vis λmax | ~285 nm | ~280 nm (TD-DFT) |

| ¹³C NMR (Cyano Carbon) | ~118 ppm | ~117 ppm (GIAO/DFT) |

Note: Experimental values can vary based on solvent and conditions. Calculated values depend on the level of theory and basis set.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding the reactivity of this compound. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a 3D plot of the electrostatic potential on the electron density surface of a molecule. It visually indicates the regions of charge distribution. For this compound, the MEP map typically shows:

Negative potential (red/yellow): Localized over the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack.

Positive potential (blue): Found around the hydrogen atoms of the benzene ring and, to a lesser extent, the bromine atoms (due to the "σ-hole" phenomenon), highlighting sites for potential nucleophilic interaction. nih.gov

Frontier Molecular Orbital (FMO) Analysis: This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is typically a π-orbital distributed over the benzene ring.

LUMO: Represents the ability to accept an electron. The LUMO is usually a π*-orbital, also located on the aromatic ring and the nitrile group.

Advanced Analytical and Spectroscopic Methodologies for 3,5 Dibromobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,5-Dibromobenzonitrile, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by its simplicity, which reflects the symmetry of the molecule. The aromatic region typically displays two distinct signals. The proton at the C4 position (para to the cyano group) appears as a triplet, a result of coupling to the two equivalent protons at the C2 and C6 positions. These two equivalent protons, in turn, appear as a doublet, coupling with the single proton at C4. A study reported the ¹H NMR spectrum of this compound in CDCl₃, showing a triplet at δ 7.917 ppm (J = 1.8 Hz) for the H4 proton and a doublet at δ 7.739 ppm (J = 1.8 Hz) for the H2/H6 protons iucr.org.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed. The spectrum of this compound in CDCl₃ reveals five distinct carbon signals: one for the cyano carbon (C7), one for the ipso-carbon attached to the cyano group (C1), one for the carbon at the C4 position, one for the two equivalent carbons bearing the bromine atoms (C3/C5), and one for the two equivalent carbons at the C2/C6 positions. The reported chemical shifts are δ 139.0 (C4), 133.6 (C2/C6), 123.7 (C3/C5), 116.0 (C7), and 115.6 (C1) iucr.org.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H4 | 7.917 | triplet | 1.8 |

| H2, H6 | 7.739 | doublet | 1.8 | |

| ¹³C | C4 | 139.0 | - | - |

| C2, C6 | 133.6 | - | - | |

| C3, C5 | 123.7 | - | - | |

| C7 (CN) | 116.0 | - | - | |

| C1 | 115.6 | - | - |

Mass Spectrometry (MS) Techniques for Molecular Identity, Fragmentation Patterns, and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound, the molecular ion peak is a key identifier. Due to the presence of two bromine atoms, the molecular ion appears as a characteristic isotopic cluster, with the relative intensities of the M⁺, (M+2)⁺, and (M+4)⁺ peaks determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern often involves the loss of the cyano group (-CN) or bromine atoms (-Br), leading to characteristic fragment ions. A reported EI-MS analysis of this compound found the molecular ion at an m/z corresponding to the calculated mass for C₇H₃⁷⁹Br⁸¹BrN, confirming its molecular formula iucr.org.

Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique that is particularly useful for polar and less volatile compounds. While this compound is amenable to EI-MS, ESI-MS can be employed for the analysis of its more polar derivatives or in conjunction with liquid chromatography (LC-MS). ESI-MS typically results in less fragmentation and a more prominent molecular ion peak, which can be advantageous for molecular weight determination.

| Technique | Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| EI-MS | [M]⁺ (C₇H₃⁷⁹Br⁸¹BrN) | 260.8606 | 260.8605 | iucr.org |

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is typically observed in the range of 2220-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations occur at lower frequencies, typically in the fingerprint region. A reported IR spectrum of this compound (KBr) showed absorption bands at 3072 cm⁻¹ (aromatic C-H stretch), 2236 cm⁻¹ (C≡N stretch), and 1551 and 1418 cm⁻¹ (aromatic C=C stretch) iucr.orgresearchgate.net.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, and thus, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For centrosymmetric molecules, there is a rule of mutual exclusion. Although this compound is not centrosymmetric, the combination of IR and Raman data provides a more complete picture of its vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3072 | Aromatic C-H Stretch |

| 2236 | C≡N Stretch |

| 1551 | Aromatic C=C Stretch |

| 1418 | Aromatic C=C Stretch |

| 864 | C-H Bending |

| 759 | C-Br Stretch |

X-ray Crystallography for Solid-State Structural Analysis and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A single-crystal X-ray diffraction study of this compound revealed that the molecule lies on a crystallographic mirror plane that bisects the benzene ring and the cyano group iucr.orgdoaj.org. The analysis showed a distorted benzene ring, with endocyclic bond angles of 121.16° and 117.78° about the ipso and para carbon atoms, respectively iucr.orgdoaj.org. In the crystal, the molecules form head-to-tail chains through weak hydrogen bonding between the para hydrogen atom and the nitrogen atom of the cyano group of an adjacent molecule iucr.orgdoaj.org. Notably, no significant C≡N···Br or Br···Br short contacts were observed in the crystal packing iucr.orgdoaj.org.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₃Br₂N |

| Endocyclic Bond Angle (ipso-C) | 121.16 (16)° |

| Endocyclic Bond Angle (para-C) | 117.78 (16)° |

| Crystal Packing Feature | Head-to-tail chains via C-H···N hydrogen bonds |

Chromatographic and Separation Techniques (e.g., GC-MS, HPLC) for Purity Assessment, Isomer Analysis, and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment, isomer analysis, and monitoring the progress of chemical reactions involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The retention time in the gas chromatogram provides a characteristic identifier, while the mass spectrum of the eluting peak confirms the identity and purity of the compound. GC-MS is also highly effective for detecting and quantifying impurities or byproducts in a sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. A reverse-phase HPLC method can be developed for the analysis of this compound and its derivatives sielc.com. In this method, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile and water sielc.com. The retention time of the compound can be adjusted by varying the composition of the mobile phase. HPLC with a UV detector is commonly used for quantitative analysis and purity assessment. It is also an invaluable tool for monitoring the progress of reactions, allowing for the determination of the consumption of starting materials and the formation of products over time.

Future Research Directions and Emerging Opportunities for 3,5 Dibromobenzonitrile

Development of Novel Catalytic Systems Utilizing 3,5-Dibromobenzonitrile Scaffolds or Derivatives

The inherent reactivity of the C-Br and C-CN bonds in this compound presents significant opportunities for its use in catalysis. Future research is anticipated to focus on incorporating this scaffold into novel catalytic systems.

Ligand Development: The nitrile group and the electron-deficient aromatic ring can be modified to create unique ligands for transition metal catalysis. The bromine atoms can be substituted via cross-coupling reactions to introduce coordinating moieties, leading to the formation of pincer-type or bidentate ligands. These new ligands could find applications in reactions such as carbon-carbon bond formation, hydrogenations, and ammoxidation processes. The electronic properties imparted by the dibromo-substitution could fine-tune the catalytic activity and selectivity of the metal center.

Organocatalysis: Derivatives of this compound could serve as precursors to novel organocatalysts. For instance, the nitrile group can be transformed into an amine or other functional groups capable of participating in catalytic cycles. The steric and electronic influence of the bromine atoms could play a crucial role in the stereoselectivity of such catalysts.

Metal-Organic Frameworks (MOFs): The rigid structure and functional groups of this compound make it a potential candidate for linker or modulator molecules in the synthesis of Metal-Organic Frameworks. osti.govgoogle.com These MOFs could exhibit tailored porosity and catalytic sites, with the bromine atoms providing a handle for post-synthetic modification to introduce further functionality. Such materials could be explored for applications in gas storage, separation, and heterogeneous catalysis. osti.gov

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The progression of chemical research is increasingly reliant on automation and high-throughput methodologies to accelerate discovery. medcraveonline.comajchem-a.com Integrating this compound and its derivatives into these platforms is a key area for future development.

Library Synthesis: Automated synthesis platforms can be employed to rapidly generate large libraries of this compound derivatives. ku.eduthermofisher.cnmedchemexpress.com By systematically varying substituents at the bromine positions through automated cross-coupling reactions or by modifying the nitrile group, vast chemical spaces can be explored efficiently. ajchem-a.com

High-Throughput Screening (HTS): These compound libraries can then be subjected to high-throughput screening to identify molecules with desired biological or material properties. chemdiv.comnih.gov HTS assays can be used to discover new pharmaceutical leads, agrochemicals, or functional materials. thermofisher.cn This approach significantly shortens the timeline for identifying "hit" compounds compared to traditional methods. chemdiv.com The structural diversity and drug-like properties of the resulting libraries would make them valuable assets in drug discovery programs. ku.edu

Exploration of Bio-Inspired and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. medcraveonline.com Future research will likely explore the use of enzymes and microorganisms to perform novel transformations on the this compound scaffold.

Enzymatic Dehalogenation: A significant area of interest is the enzymatic dehalogenation of this compound. Microorganisms are known to possess dehalogenase enzymes that can cleave carbon-halogen bonds under mild conditions. mdpi.com Research on the anaerobic biotransformation of the related herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) has shown that reductive debromination can occur, leading to less halogenated intermediates. nih.govresearchgate.net Similar studies could identify enzymes capable of selectively removing one or both bromine atoms from this compound, providing a green route to mono-brominated or fully debrominated benzonitrile (B105546) derivatives. nih.gov This process would be highly valuable for detoxification and the synthesis of specific intermediates. mdpi.comnih.gov

Nitrile Group Modification: Nitrilase or nitrile hydratase enzymes could be used for the selective hydrolysis of the nitrile group to either an amide or a carboxylic acid. This enzymatic conversion avoids the harsh acidic or basic conditions typically required for this transformation, offering a more sustainable and functional group-tolerant method.

Directed Evolution: The scope of biocatalysis can be expanded through the directed evolution of enzymes. By engineering halogenases or other enzymes, it may be possible to introduce new functional groups onto the aromatic ring with high regio- and stereoselectivity, a task that is often challenging with conventional chemical methods. nih.gov

Table 1: Potential Enzymatic Transformations of this compound

| Enzyme Class | Transformation | Potential Product(s) |

|---|---|---|

| Dehalogenase | Reductive Dehalogenation | 3-Bromobenzonitrile, Benzonitrile |

| Nitrilase/Nitrile Hydratase | Nitrile Hydrolysis | 3,5-Dibromobenzamide (B63241), 3,5-Dibromobenzoic acid |

Sustainable Chemical Transformations and Circular Economy Principles in Synthetic Design

The principles of green chemistry and the circular economy are becoming increasingly important in chemical synthesis. Future research on this compound will likely focus on developing more sustainable synthetic routes and considering the lifecycle of the compound and its derivatives.

Green Synthesis Routes: Research into alternative, greener methods for synthesizing this compound is an important future direction. This could involve the use of recyclable catalysts, solvent-free reaction conditions, or processes that minimize waste generation. rsc.orgbeilstein-journals.org For example, developing solid-supported catalysts for the bromination and cyanation steps could simplify purification and allow for catalyst reuse.

Recycling and Upcycling: A circular economy approach would involve designing processes where derivatives of this compound can be recycled or upcycled at the end of their useful life. For instance, developing methods to recover and reuse the bromine atoms from waste streams or designing polymers incorporating the this compound scaffold that can be chemically recycled back to their monomeric units. The development of recyclable catalyst systems is also a key aspect of this approach. rsc.orgnih.gov

Applications in Supramolecular Chemistry and Self-Assembly Processes

The presence of halogen atoms in this compound opens up opportunities for its use in supramolecular chemistry, particularly through the formation of halogen bonds.

Crystal Engineering: The directional nature of halogen bonds makes them a powerful tool in crystal engineering for the design of new solid-state materials with desired properties. dariobraga.it Although the crystal structure of this compound itself does not show strong halogen bonding interactions, its derivatives could be designed to act as halogen bond donors. nih.govresearchgate.netdoaj.org By co-crystallizing these derivatives with suitable halogen bond acceptors, it is possible to construct complex supramolecular architectures such as tapes, sheets, or porous frameworks. bohrium.comnih.gov

Halogen-Bonded Liquid Crystals: The rigid, rod-like shape of certain this compound derivatives makes them potential candidates for the construction of liquid crystals. york.ac.ukmdpi.com Halogen bonding can be used as a driving force to promote the self-assembly of these molecules into ordered liquid crystalline phases. nih.govrsc.org The strength and directionality of the halogen bond can influence the type of mesophase formed and its thermal properties. mdpi.com

Self-Assembled Monolayers: The principles of halogen-bond-driven self-assembly could be used to form ordered monolayers of this compound derivatives on various substrates. This could be used to modify surface properties for applications in electronics, sensing, or biocompatible coatings.

Table 2: Key Intermolecular Interactions for Supramolecular Assembly

| Interaction Type | Description | Potential Role for this compound |

|---|---|---|

| Halogen Bonding | A non-covalent interaction involving an electrophilic region on a halogen atom. | The bromine atoms can act as halogen bond donors to direct self-assembly. nih.govbohrium.com |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like N or O. | The nitrile nitrogen can act as a hydrogen bond acceptor. researchgate.net |

Advanced Functionalization Strategies for Enhanced Material Properties and Biological Activities

The two bromine atoms and the nitrile group of this compound serve as versatile handles for a wide range of chemical modifications, enabling the synthesis of advanced functional materials and biologically active molecules. ijnrd.orgresearchgate.netnih.govresearchgate.netfrontiersin.org

Synthesis of Bioactive Heterocycles: The nitrile group is a common precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals. frontiersin.org Future research could focus on developing novel multi-component reactions using this compound as a key building block to efficiently construct libraries of complex heterocyclic compounds for drug discovery. ijnrd.org The dibromo-substitution pattern can be retained to influence the biological activity or serve as a point for further diversification.

Functional Polymers and Materials: The difunctional nature of this compound makes it an attractive monomer for polymerization reactions. For example, palladium-catalyzed polycondensation reactions could be used to synthesize novel aromatic polymers with unique thermal, electronic, or photophysical properties. The bromine atoms could also be converted into other reactive groups to create cross-linkable polymers or polymer networks.

Probes for Proteomics Research: this compound is already noted as a compound for proteomics research. scbt.com Advanced functionalization could lead to the development of more sophisticated chemical probes. For example, one bromine atom could be used to attach a reactive group for covalent labeling of proteins, while the other could be modified with a reporter tag (e.g., a fluorophore or a biotin moiety) for detection and purification.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromobenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via bromination of benzonitrile derivatives or through cyanation of dibrominated aromatic precursors. Key considerations include:

- Bromination Agents : Use of Br₂ with Lewis acids (e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.